molecular formula C26H22N2O5 B032754 3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate CAS No. 125314-97-8

3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate

Cat. No.: B032754
CAS No.: 125314-97-8
M. Wt: 442.5 g/mol
InChI Key: WSDCRVULQXOBPE-UHFFFAOYSA-N
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Description

3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate is a complex organic compound that features an indole core structure Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized to introduce the 1-methyl group and the dioxofuran moiety. This can be achieved through various organic reactions, such as alkylation and cyclization.

    Coupling with Propyl Acetate: The final step involves coupling the functionalized indole with propyl acetate using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anticancer, antiviral, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and to investigate the mechanisms of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate involves its interaction with specific molecular targets. The indole core structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    1-Methylindole: A simple indole derivative with various biological activities.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of many biologically active compounds.

Uniqueness

3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate is unique due to its complex structure, which combines multiple functional groups This allows it to interact with a wide range of biological targets and to exhibit diverse biological activities

Properties

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-16(29)32-13-7-12-28-15-20(18-9-4-6-11-22(18)28)24-23(25(30)33-26(24)31)19-14-27(2)21-10-5-3-8-17(19)21/h3-6,8-11,14-15H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCRVULQXOBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3=O)C4=CN(C5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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